2-cyano-4,6-diphenylpyrimidine
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Overview
Description
2-Cyano-4,6-diphenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are important aromatic N-heterocycles found in nature, for example, as components of pyrimidine nucleotides and vitamin B1 (thiamine) . This compound is characterized by the presence of a cyano group at the 2-position and phenyl groups at the 4- and 6-positions of the pyrimidine ring.
Preparation Methods
The synthesis of 2-cyano-4,6-diphenylpyrimidine typically involves the reaction of benzaldehyde derivatives with malononitrile and ammonium acetate under basic conditions . One common method includes the condensation of benzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Cyano-4,6-diphenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyano-4,6-diphenylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-4,6-diphenylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been studied as a utrophin modulator for the treatment of Duchenne muscular dystrophy . The compound operates via a novel mechanism distinct from other known modulators, involving the upregulation of utrophin, a dystrophin paralogue .
Comparison with Similar Compounds
2-Cyano-4,6-diphenylpyrimidine can be compared with other pyrimidine derivatives such as 4,6-diphenylpyrimidine and 2,4,6-trisubstituted pyrimidines . While these compounds share a similar core structure, this compound is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties . Similar compounds include:
- 4,6-Diphenylpyrimidine
- 2,4,6-Trisubstituted pyrimidines
Properties
IUPAC Name |
4,6-diphenylpyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3/c18-12-17-19-15(13-7-3-1-4-8-13)11-16(20-17)14-9-5-2-6-10-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXHCQXTYFAJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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